

Application Note: Flow Cytometry Analysis of Apoptosis Following AZD8186 Treatment

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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B12828937

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Introduction

AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β and δ isoforms.[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[3][4][5][6] In many cancers, this pathway is aberrantly activated, often due to the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[2] PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the constitutive activation of AKT and subsequent inhibition of apoptosis. AZD8186, by targeting PI3K β , effectively counteracts this process, leading to the induction of apoptosis, particularly in PTEN-deficient tumors.[2][7]

This application note provides a detailed protocol for the analysis of apoptosis induced by AZD8186 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.

This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Data Summary

The following table summarizes the quantitative effects of AZD8186 on apoptosis in various cancer cell lines as determined by flow cytometry.

Cell Line	PTEN Status	AZD8186 Concentration	Treatment Duration	Apoptosis (% Annexin V positive cells)	Notes
MDA-MB-436	Loss	2 μ M	72 hours	Moderately induced	In combination with paclitaxel (5 nM), apoptosis was significantly enhanced.[8]
MDA-MB-468	Loss	2 μ M	72 hours	~10%	In combination with paclitaxel (5 nM), apoptosis increased to 33%. [8]
LNCaP	Mutated	250 nM	48 hours	1.7-fold induction over control	Combined with a PI3K α inhibitor (BYL719), apoptosis was enhanced to 2.4-fold over control.[7]

Experimental Protocols

Materials

- AZD8186 (appropriate stock solution in DMSO)

- Cancer cell line of interest (e.g., PTEN-deficient cell lines like MDA-MB-468 or LNCaP)
- Complete cell culture medium
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate and PI)
- 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- Flow cytometer

Cell Culture and Treatment

- Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
- Allow cells to adhere and grow for 24 hours.
- Prepare serial dilutions of AZD8186 in complete cell culture medium. It is recommended to include a vehicle control (DMSO) at the same final concentration as the highest AZD8186 concentration.
- Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of AZD8186 or vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Staining Protocol for Flow Cytometry

- Harvest Cells:
 - Adherent cells: Gently wash the cells with PBS, then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.

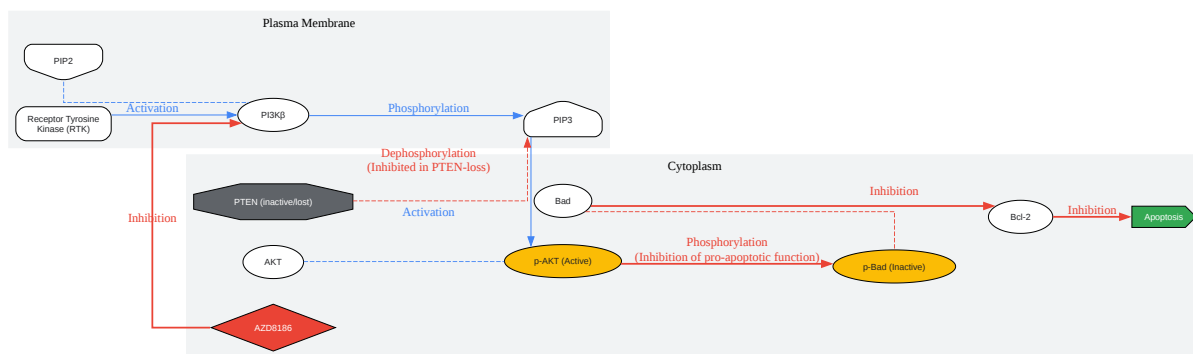
- Suspension cells: Collect the cells directly into a conical tube.
- Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step once more.
- Resuspension: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.
- Staining:
 - Aliquot 100 μ L of the cell suspension (containing 1×10^5 cells) into a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC (or other green fluorescent conjugate) and 5 μ L of PI solution.
 - Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
- Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour of staining.

Flow Cytometer Setup and Data Analysis

- Set up the flow cytometer with appropriate laser and filter settings for detecting the green fluorescence of Annexin V (e.g., FITC channel) and the red fluorescence of PI.
- Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
- Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
- Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
 - Lower Left (Annexin V- / PI-): Live cells
 - Lower Right (Annexin V+ / PI-): Early apoptotic cells

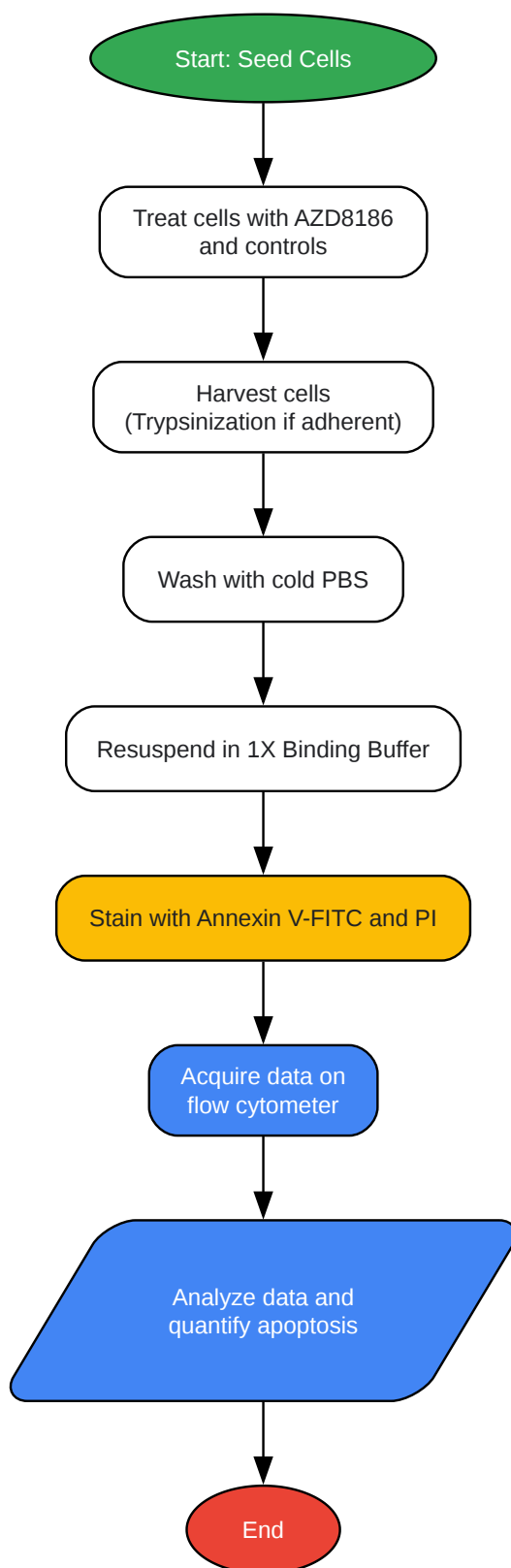
- Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper Left (Annexin V- / PI+): Necrotic cells (should be a minor population in this assay)

Visualizations



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Caption: AZD8186 inhibits PI3Kβ, blocking AKT activation and inducing apoptosis.



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